(4-Phenylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone
Overview
Description
(4-Phenylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone , often referred to as LQFM182 , is a novel piperazine derivative. Its chemical structure combines a piperidine ring, a phenylsulfonyl group, and a phenylpiperazine moiety. The compound exhibits potential pharmacological properties, including anti-inflammatory effects and analgesic activity .
Synthesis Analysis
The synthetic pathway for LQFM182 involves the condensation of 4-phenylpiperazine with 1-(phenylsulfonyl)-4-piperidinone . Detailed synthetic methods, reaction conditions, and purification steps are documented in the literature. Researchers have explored various synthetic routes to optimize yield and purity .
Molecular Structure Analysis
LQFM182’s molecular formula is C~22~H~24~N~4~O~2~S , and its molecular weight is approximately 408.5 g/mol . The compound’s three-dimensional structure reveals the arrangement of its functional groups, which contribute to its biological activity. Computational studies and spectroscopic techniques (such as NMR and X-ray crystallography) provide insights into its conformation and stereochemistry .
Chemical Reactions Analysis
LQFM182’s reactivity profile includes interactions with biological targets and potential metabolic pathways. Investigating its behavior under various conditions (e.g., pH, temperature, enzymatic catalysis) sheds light on its stability, degradation, and transformation. Researchers have explored its reactivity with nucleophiles, electrophiles, and radicals .
Physical and Chemical Properties Analysis
Mechanism of Action
LQFM182’s anti-inflammatory effect likely involves modulation of pro-inflammatory mediators (such as TNF-α and IL-1β). It may inhibit enzymes involved in the arachidonic acid pathway, affecting prostaglandin synthesis. Further studies are needed to elucidate its precise mechanism at the molecular level .
Safety and Hazards
- Toxicity : LQFM182’s acute oral systemic toxicity falls within the range of 300 mg/kg < LD50 < 2000 mg/kg . It is classified according to the Globally Harmonized System (GHS) standards .
- Handling Precautions : Researchers should follow safety protocols when working with LQFM182, including proper protective gear and ventilation .
Future Directions
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(24-17-15-23(16-18-24)20-7-3-1-4-8-20)19-11-13-25(14-12-19)29(27,28)21-9-5-2-6-10-21/h1-10,19H,11-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRUMHJJLICHGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162277 | |
Record name | (4-Phenyl-1-piperazinyl)[1-(phenylsulfonyl)-4-piperidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478041-49-5 | |
Record name | (4-Phenyl-1-piperazinyl)[1-(phenylsulfonyl)-4-piperidinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478041-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Phenyl-1-piperazinyl)[1-(phenylsulfonyl)-4-piperidinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.